molecular formula C11H12FIN2O3 B1392830 5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid CAS No. 1299607-63-8

5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid

Cat. No.: B1392830
CAS No.: 1299607-63-8
M. Wt: 366.13 g/mol
InChI Key: QGVJWXDJUNTHLP-UHFFFAOYSA-N
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Description

Chemical Identity and Structure
5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid (C₁₁H₁₂FIN₂O₃, MW 366.13) is a halogenated pyridine derivative with a unique substitution pattern:

  • Fluorine at position 5,
  • Iodine at position 3,
  • Pivalamido group (tert-butyl carboxamide) at position 2,
  • Carboxylic acid at position 4 of the pyridine ring .

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-5-fluoro-3-iodopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FIN2O3/c1-11(2,3)10(18)15-8-7(13)6(9(16)17)5(12)4-14-8/h4H,1-3H3,(H,16,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVJWXDJUNTHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C(=C1I)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FIN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601135276
Record name 4-Pyridinecarboxylic acid, 2-[(2,2-dimethyl-1-oxopropyl)amino]-5-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299607-63-8
Record name 4-Pyridinecarboxylic acid, 2-[(2,2-dimethyl-1-oxopropyl)amino]-5-fluoro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2-[(2,2-dimethyl-1-oxopropyl)amino]-5-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid involves several steps, starting with the preparation of the isonicotinic acid core. The synthetic route typically includes halogenation, amination, and acylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The presence of halogens (fluorine and iodine) makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Acylation and Amination: These reactions are common in the synthesis and modification of the compound.

Common reagents used in these reactions include halogenating agents, reducing agents, and acylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence its reactivity and binding affinity to biological targets. The compound may exert its effects through inhibition or activation of specific enzymes or receptors, leading to various biological responses .

Comparison with Similar Compounds

Research and Application Insights

  • Pharmaceutical Relevance : The target compound’s iodine atom makes it a candidate for positron emission tomography (PET) tracer development, whereas chlorine analogs are more suited for agrochemicals due to cost-effectiveness .
  • Synthetic Challenges : Introducing iodine at position 3 requires stringent conditions (e.g., Sandmeyer reactions), increasing production costs compared to fluorine or bromine derivatives .

Biological Activity

5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid (FIP) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • IUPAC Name : 2-(2,2-dimethylpropanoylamino)-5-fluoro-3-iodopyridine-4-carboxylic acid
  • Molecular Formula : C11H12FIN2O3
  • Molecular Weight : 366.13 g/mol

The biological activity of FIP is primarily attributed to its interaction with specific molecular targets, influenced by its unique halogenated structure. The presence of fluorine and iodine facilitates its reactivity and binding affinity to various biological molecules, including enzymes and receptors.

  • Inhibition of Voltage-Gated Sodium Channels : FIP has been studied for its role as a blocker of Nav1.7 and Nav1.8 sodium channels, which are crucial in pain signaling pathways. This inhibition suggests potential applications in pain management therapies .
  • Antimicrobial Activity : Preliminary studies indicate that FIP may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Case Studies

  • Pain Management : A study focused on the efficacy of FIP in blocking Nav1.7 channels demonstrated that it could significantly reduce pain responses in animal models. The compound's ability to inhibit these channels was quantitatively assessed using electrophysiological methods, showing a dose-dependent effect on channel activity .
  • Antimicrobial Efficacy : In vitro tests revealed that FIP exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations needed to inhibit bacterial growth.

Research Findings

Study FocusFindingsReference
Pain ManagementFIP effectively blocks Nav1.7 channels, reducing pain response in animal models
Antimicrobial ActivityExhibits significant antimicrobial activity against S. aureus and E. coli
Synthesis and Chemical BehaviorInvolves halogenation, amination, and acylation; shows susceptibility to nucleophilic substitution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid
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5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid

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